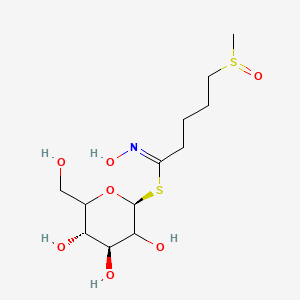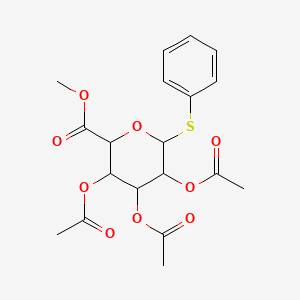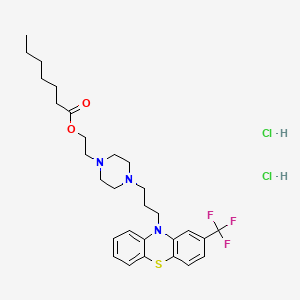
Azelastina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
La azelastina se ha estudiado por sus efectos sobre las células cancerosas, en particular las células cancerosas cervicales {svg_1}. Se ha encontrado que tiene efectos multidireccionales en las células HeLa, incluidas propiedades antiproliferativas, citotóxicas, autofágicas y apoptóticas {svg_2}. Estos efectos se observaron a diferentes concentraciones de azelastina, lo que indica su posible uso en la terapia contra el cáncer {svg_3}.
Efectos inmunomoduladores
La azelastina tiene efectos inmunomoduladores únicos sobre las células dendríticas in vitro {svg_4}. A diferencia de otros antihistamínicos H1, la azelastina disminuyó la secreción de factor de necrosis tumoral α e interleucina-12 inducida por lipopolisacárido de células dendríticas derivadas de médula ósea de ratón {svg_5}. Este efecto fue independiente de los receptores de histamina H1, H2 o H4 y puede estar relacionado con la inhibición de la vía del factor nuclear kappa B {svg_6}.
Tratamiento de la dermatitis alérgica
La azelastina se ha utilizado en el tratamiento de la dermatitis alérgica {svg_7}. A pesar de sus efectos únicos sobre las células dendríticas y la interacción de las células T in vitro, todas las sustancias investigadas, incluida la azelastina, fueron eficaces para reducir la inflamación alérgica del oído in vivo {svg_8}.
Investigación sobre COVID-19
La azelastina se ha investigado por su impacto en el SARS-CoV-2, el virus que causa la COVID-19 {svg_9}. El efecto de la azelastina sobre la carga viral se describió mediante un modelo de dosis-efecto que apuntaba a la tasa de eliminación viral {svg_10}.
Mecanismo De Acción
Target of Action
Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .
Biochemical Pathways
Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .
Pharmacokinetics
The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .
Result of Action
The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .
Action Environment
The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .
Propiedades
Número CAS |
758637-88-6 |
|---|---|
Fórmula molecular |
C22H24ClN3O |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
Clave InChI |
MBUVEWMHONZEQD-KQORAOOSSA-N |
SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
SMILES isomérico |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Sinónimos |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)


![3-[(3,4-Dimethoxyphenyl)methyl]azetidine](/img/structure/B1146503.png)







